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Cyanidin 3-xyloside

Cat. No.: B600287
CAS No.: 29761-24-8
M. Wt: 454.8 g/mol
InChI Key: ORTBMTXABUAMJS-LSIKGPDISA-N
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Description

Overview of Anthocyanins and Flavonoid Chemistry in Research

Anthocyanins belong to the larger group of plant compounds known as flavonoids, which are polyphenolic molecules. nih.gov Flavonoids are characterized by a C6-C3-C6 skeleton, consisting of two benzene (B151609) rings connected by a three-carbon chain. tandfonline.com Anthocyanins are distinguished as glycosides of anthocyanidins, meaning they are composed of an anthocyanidin aglycone (the core molecule) attached to one or more sugar molecules. nih.gov The specific anthocyanidin and the type and position of the sugar(s) determine the exact identity and properties of the anthocyanin. researchgate.net

There are over 550 identified types of anthocyanins, with six common anthocyanidins—cyanidin (B77932), delphinidin, pelargonidin, peonidin, malvidin, and petunidin—being the most prevalent in nature. tandfonline.com Cyanidin is particularly widespread, accounting for approximately 50% of anthocyanidins found in plants. tandfonline.com The color and stability of anthocyanins are significantly influenced by factors such as pH, light, and temperature. nih.gov In acidic conditions, they typically appear red, while in basic environments, they shift towards blue. nih.gov

Significance of Cyanidin 3-Xyloside within Phytochemical Research

This compound is a naturally occurring anthocyanin found in various plants, including berries and other pigmented fruits. biosynth.com It is formed by the glycosylation of the cyanidin aglycone with a xylose sugar molecule at the 3-position of the C-ring. This specific structure imparts particular chemical and biological properties that are of interest to researchers.

The significance of this compound in phytochemical research stems from its potential biological activities. Like other anthocyanins, it is studied for its antioxidant properties, which involve scavenging free radicals and reducing oxidative stress. biosynth.com This activity is crucial for protecting cellular components like DNA, proteins, and lipids from damage. biosynth.com Research into this compound and other anthocyanins is driven by the desire to understand their roles in plant physiology and their potential applications in human health. biosynth.comscielo.br

Current Research Landscape and Knowledge Gaps

The current research landscape for this compound is active, with studies focusing on its identification in various plant sources, its chemical characterization, and its biological effects. biosynth.comresearchgate.net However, there are still significant knowledge gaps. One of the primary challenges is understanding the bioavailability and metabolism of anthocyanins like this compound after consumption. sci-hub.ru While it is known that only a small fraction of these pigments are absorbed in their intact form, the full extent of their breakdown and the biological activity of their metabolites are still being investigated. sci-hub.ru

A study noted that during the retention of chokeberry juice in the mouth, this compound was lost at a significantly higher rate compared to other cyanidin glycosides, suggesting potential degradation by oral microbiota. sci-hub.ru This highlights the complexity of anthocyanin metabolism, which begins as early as the oral cavity. Further research is needed to fully elucidate the metabolic pathways of this compound and to determine the precise mechanisms by which it and its metabolites exert their effects. sci-hub.runih.gov

FeatureDescription
Compound Name This compound
Synonyms 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-(D-xylopyranosyloxy)-1-benzopyrylium chloride biosynth.com
Chemical Formula C20H19ClO10 biosynth.com
Molecular Weight 454.81 g/mol biosynth.com
Polyphenol Class Flavonoids phenol-explorer.eu
Polyphenol Sub-class Anthocyanins phenol-explorer.eu
Natural Sources Berries, pigmented fruits, purple sunflower hulls biosynth.commedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19ClO10 B600287 Cyanidin 3-xyloside CAS No. 29761-24-8

Properties

IUPAC Name

(3R,4S,5R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O10.ClH/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8;/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24);1H/t14-,17+,18-,20?;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTBMTXABUAMJS-LSIKGPDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29761-24-8
Record name Cyanidin 3-xyloside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29761-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Occurrence and Distribution in Botanical Systems

Comparative Distribution with Other Glycosylated Anthocyanins in Plants

The distribution of cyanidin (B77932) 3-xyloside is often discussed in the context of other anthocyanins present in a particular plant. In many species, it is a minor component compared to other cyanidin glycosides.

In Aronia melanocarpa, for instance, cyanidin-3-galactoside (B13802184) is the most abundant anthocyanin, followed by cyanidin-3-arabinoside and cyanidin-3-glucoside, with cyanidin-3-xyloside present in smaller quantities. mdpi.comsemanticscholar.org One study quantified the relative abundance as follows: cyanidin-3-galactoside (68.68%), cyanidin-3-arabinoside (25.62%), cyanidin-3-glucoside (5.28%), and cyanidin-3-xyloside (0.42%). semanticscholar.org

Similarly, in black raspberries (Rubus occidentalis), while cyanidin 3-xyloside is present, other compounds like cyanidin-3-xylosylrutinoside and cyanidin-3-rutinoside (B1257026) are the predominant anthocyanins. nih.gov

The specific sugar moiety attached to the cyanidin aglycone plays a crucial role in the diversity of anthocyanins. The presence of xylose in this compound distinguishes it from more common glycosides like glucosides and galactosides. nih.gov This variation in glycosylation contributes to the wide spectrum of colors and potential biological activities observed in plants.

**Table 2: Comparative Abundance of this compound in *Aronia melanocarpa***

AnthocyaninRelative Abundance (%) semanticscholar.orgConcentration (mg/kg FW) mdpi.com
Cyanidin-3-galactoside68.681124.1
Cyanidin-3-arabinoside25.621346
Cyanidin-3-glucoside5.28389.2
Cyanidin-3-xyloside0.42445.8

Biosynthesis and Metabolic Pathways

Genetics and Enzymology of Anthocyanin Biosynthesis Pathways

The production of cyanidin (B77932) 3-xyloside begins with the general anthocyanin biosynthesis pathway, which is a segment of the phenylpropanoid pathway. mdpi.comnih.gov This process involves several key enzymes that catalyze the conversion of primary metabolites into the core anthocyanidin structure. researchgate.netmdpi.com

The journey to cyanidin 3-xyloside starts from the amino acid L-phenylalanine. This precursor enters the phenylpropanoid pathway where it is acted upon by a series of enzymes to create the foundational flavonoid skeleton. mdpi.comashs.org

Chalcone (B49325) Isomerase (CHI): Following the synthesis of a chalcone molecule by chalcone synthase (CHS), chalcone isomerase catalyzes a critical stereospecific isomerization reaction. nih.govfrontiersin.org This step converts the yellow-colored naringenin (B18129) chalcone into the colorless (2S)-naringenin, a flavanone (B1672756) that serves as a key intermediate for nearly all classes of flavonoids. nih.govresearchgate.netcabidigitallibrary.org The activity of CHI is a committed step in the biosynthesis of anthocyanins. frontiersin.orgnih.gov

Flavanone 3-hydroxylase (F3H): This enzyme introduces a hydroxyl group at the 3-position of the flavanone's central C-ring, converting naringenin into dihydrokaempferol (B1209521) (a dihydroflavonol). maxapress.commaxapress.comnih.gov This hydroxylation is a pivotal point, as dihydroflavonols are the direct precursors for the synthesis of both flavonols and anthocyanidins. maxapress.commaxapress.comresearchgate.net The expression levels of the F3H gene are often correlated with the accumulation of anthocyanins in plant tissues. nih.govmdpi.com

Subsequent enzymatic steps involving Dihydroflavonol 4-reductase (DFR) and Anthocyanidin Synthase (ANS) convert dihydroflavonols into the unstable, colored cyanidin aglycone. frontiersin.orgmdpi.com

Table 1: Key Early-Stage Enzymes in Cyanidin Biosynthesis

EnzymeAbbreviationFunctionPrecursorProduct
Phenylalanine ammonia-lyasePALCatalyzes the initial step of the phenylpropanoid pathway. mdpi.comL-phenylalaninetrans-Cinnamic acid
Chalcone IsomeraseCHICatalyzes the stereospecific isomerization of chalcone. frontiersin.orgresearchgate.netNaringenin chalcone(2S)-Naringenin
Flavanone 3-hydroxylaseF3HCatalyzes the hydroxylation of naringenin. maxapress.commaxapress.comNaringeninDihydrokaempferol

The final, defining step in the formation of this compound is the attachment of a xylose sugar molecule to the cyanidin aglycone. This process, known as glycosylation, is catalyzed by a specific class of enzymes called glycosyltransferases (GTs), more specifically, UDP-sugar-dependent glycosyltransferases (UGTs). oup.com

Glycosylation is critical because it significantly increases the stability and solubility of the anthocyanin molecule. oup.com The specific UGT involved determines which sugar is attached and at what position. For the synthesis of this compound, a xylosyltransferase is required. This enzyme utilizes UDP-xylose as the sugar donor. nih.gov

Research in Arabidopsis thaliana has identified specific UGTs, such as UGT79B1, that are responsible for the xylosylation of anthocyanins. nih.govmdpi.com This enzyme catalyzes the transfer of a xylose moiety from UDP-xylose to the glucose of cyanidin 3-O-glucoside, forming cyanidin 3-O-xylosyl(1→2)glucoside. creative-proteomics.com While this specific product is a xylosyl-glucoside rather than a direct xyloside, it demonstrates the key role of specific xylosyltransferases in the modification of anthocyanins. nih.govcreative-proteomics.com The regioselectivity of these enzymes is high, ensuring that the xylose is added at the correct position on the anthocyanin backbone or an existing sugar moiety. oup.comnih.gov

Precursor Pathways and Key Enzymes (e.g., phenylalanine ammonia (B1221849) lyase, chalcone isomerase, flavanone 3-hydroxylase)

Heterologous Biosynthesis in Engineered Systems

The production of specific anthocyanins like this compound outside of their native plant hosts is an area of significant interest in metabolic engineering. Microbial systems, such as Escherichia coli and Saccharomyces cerevisiae, are often used as chassis organisms for this purpose. researchgate.netresearchgate.net

The heterologous biosynthesis of anthocyanins has been successfully demonstrated in microbes like E. coli. researchgate.netresearchgate.net The general strategy involves introducing the necessary plant-derived genes that encode the biosynthetic enzymes into the microbial host. researchgate.net For instance, pathways have been constructed to produce cyanidin 3-O-glucoside (C3G), a closely related compound, by expressing genes for enzymes like anthocyanidin synthase (ANS) and flavonoid-3-O-glucosyltransferase (3GT) in E. coli and feeding the cells with a precursor like (+)-catechin. researchgate.netresearchgate.net

To produce a xyloside instead of a glucoside, the strategy would be modified to include a gene encoding a specific cyanidin 3-O-xylosyltransferase and ensuring the microbial host can supply the necessary sugar donor, UDP-xylose. The production of another xylosylated flavonoid, quercetin (B1663063) 3-O-xyloside, has been achieved in E. coli by over-expressing its native UDP-glucose dehydrogenase and a UDP-xylose synthase from Arabidopsis thaliana. gavinpublishers.com This demonstrates the feasibility of producing plant-specific xylosylated flavonoids in microbial systems. Co-culture systems, where different strains of microbes each perform one part of the biosynthetic pathway, have also been developed as an advanced strategy to produce complex plant metabolites. nih.gov

Achieving high yields of heterologously produced compounds requires significant optimization of the engineered microbial host. gavinpublishers.com Several strategies have proven effective:

Increasing Precursor Supply: Enhancing the intracellular availability of precursors like malonyl-CoA and the sugar donor (e.g., UDP-xylose) is critical. This can be done by up-regulating native pathways or introducing more efficient heterologous ones. gavinpublishers.comresearchgate.net

Balancing Enzyme Expression: The expression levels of the introduced biosynthetic genes must be carefully balanced to avoid the accumulation of toxic intermediates and to prevent metabolic burden on the host cell. researchgate.net

Improving Culture Conditions: Optimizing factors such as temperature, pH, medium composition, and precursor feeding strategies can dramatically improve the final titer of the target compound. gavinpublishers.comgavinpublishers.com

Through such combinatorial engineering strategies, the production of C3G in E. coli has reached titers as high as 350-439 mg/L from a catechin (B1668976) precursor, showcasing the potential for efficient microbial production of anthocyanins. researchgate.netgavinpublishers.comgavinpublishers.com

Microbial Production Strategies

Enzymatic Degradation Mechanisms in Plants

While the biosynthesis of anthocyanins is well-studied, the mechanisms of their degradation in plants are less understood. nih.govnih.gov The breakdown of these pigments is an important process, contributing to the color changes seen during fruit ripening and senescence. The enzymatic degradation of anthocyanins, including this compound, is primarily attributed to the activity of several enzymes. nih.gov

β-Glucosidase (Anthocyanase): This enzyme initiates degradation by cleaving the glycosidic bond that links the sugar (xylose, in this case) to the cyanidin aglycone. nih.gov This first step produces the unstable aglycone and a free sugar. The removal of the sugar moiety makes the aglycone highly susceptible to further degradation.

Peroxidase (POD) and Polyphenol Oxidase (PPO): Following the removal of the sugar, or in some cases acting directly on the glycosylated anthocyanin, these oxidative enzymes complete the degradation. nih.govnih.gov They oxidize the anthocyanin structure, leading to the loss of its characteristic color and the breakdown of the molecule into smaller phenolic compounds. nih.gov

Two primary degradation pathways are proposed: 1) a direct oxidation of the anthocyanin by peroxidases, and 2) a two-step process involving the initial cleavage of the sugar by β-glucosidase, followed by the oxidation of the resulting aglycone by PPO or POD. nih.gov

Table 2: Key Enzymes in Anthocyanin Degradation

EnzymeAbbreviationFunction
β-Glucosidase (Anthocyanase)BGLCleaves the glycosidic bond, separating the sugar from the aglycone. nih.gov
PeroxidasePODOxidizes the anthocyanin molecule, leading to decolorization. nih.govnih.gov
Polyphenol OxidasePPOOxidizes the anthocyanin aglycone after deglycosylation. nih.govnih.gov

Compound Reference Table

Involvement of Anthocyanase (β-glucosidase)

Anthocyanase, a term for a group of enzymes with β-glucosidase activity, plays a pivotal role in the initial step of a major degradation pathway for anthocyanins like this compound. mdpi.comnih.govnih.gov The primary function of this enzyme is to hydrolyze the glycosidic bond that links the cyanidin aglycone to the xylose sugar moiety. mdpi.com

This enzymatic cleavage results in the formation of two separate molecules: the unstable aglycone, cyanidin, and a free xylose sugar. mdpi.com The stability of anthocyanins is greatly dependent on this glycosylation; once the sugar is removed, the resulting aglycone is highly susceptible to degradation. mdpi.com This deglycosylation step is often the precursor to further oxidation and loss of color. mdpi.comresearchgate.net The reaction catalyzed by β-glucosidase is a critical control point in the metabolic breakdown of this compound. mdpi.comnih.govnih.gov Some β-glucosidases can exhibit selectivity, preferentially degrading certain anthocyanin glucosides while leaving others, such as rutinosides, intact under specific conditions. google.com

Table 1: Summary of Enzymatic Interactions with Anthocyanins

This table summarizes the primary roles of key enzymes in the degradation of anthocyanins, including this compound.

Enzyme Abbreviation Primary Role in Anthocyanin Metabolism Outcome
Anthocyanase (β-glucosidase) BGL Hydrolyzes the glycosidic bond, separating the aglycone from the sugar moiety. mdpi.comnih.govnih.gov Formation of an unstable aglycone (e.g., Cyanidin) and a free sugar (e.g., Xylose). mdpi.com
Peroxidase POD Catalyzes the direct oxidation of the anthocyanin or the oxidation of the aglycone after hydrolysis. mdpi.comresearchgate.net Degradation of the anthocyanin structure, leading to discoloration. mdpi.com
Polyphenol Oxidase PPO Catalyzes the oxidation of the aglycone after hydrolysis by β-glucosidase. mdpi.comresearchgate.net Can also indirectly cause degradation through coupled oxidation with other phenolic compounds. blueberry.orgacs.org Degradation of the aglycone and subsequent loss of color and structure. mdpi.comblueberry.org

Role of Peroxidase and Polyphenol Oxidase

Following the potential initial action of β-glucosidase, or acting independently, peroxidase (POD) and polyphenol oxidase (PPO) are central to the oxidative degradation of anthocyanins. mdpi.comnih.govnih.gov Research has outlined two main enzymatic degradation mechanisms involving these oxidoreductases. mdpi.comresearchgate.net

The first mechanism is a direct oxidation pathway where peroxidase (POD) directly targets the anthocyanin molecule, leading to its degradation. mdpi.comresearchgate.net The second, and more commonly described, is a two-step process. mdpi.com This pathway begins with the hydrolysis of the glycosidic bond by β-glucosidase, as detailed previously. The resulting unstable cyanidin aglycone is then rapidly oxidized by either polyphenol oxidase (PPO) or peroxidase (POD), leading to the breakdown of the chromophore and a loss of color. mdpi.comresearchgate.net

Kinetic studies on the related compound, cyanidin 3-glucoside, have revealed specific details about the action of PPO. blueberry.orgacs.org It was found that PPO does not directly oxidize the anthocyanin itself. blueberry.orgacs.org Instead, its degradation is induced by the presence of other phenolic compounds, such as chlorogenic acid. blueberry.orgacs.org PPO first oxidizes the chlorogenic acid to form a highly reactive quinone. This quinone then chemically degrades the anthocyanin through a coupled oxidation mechanism. blueberry.orgacs.org This indirect action highlights the complex interactions within a food matrix or biological system that contribute to the stability of this compound.

Table 2: Molecular Docking Interaction Energies of Anthocyanins with Degrading Enzymes

This table presents data from an in silico analysis showing the binding affinity (ΔG) between various anthocyanins and the key degradative enzymes. A more negative value indicates a more favorable and stable interaction.

Anthocyanin Enzyme Binding Affinity (ΔG in kcal/mol)
Cyanidin 3-Arabinoside β-glucosidase (BGL) -9.3 mdpi.comnih.govnih.gov
Cyanidin 3-Glucoside β-glucosidase (BGL) -9.2 mdpi.comnih.govnih.gov
Cyanidin 3-Arabinoside Peroxidase (POD) -8.5
Cyanidin 3-Glucoside Peroxidase (POD) -8.3
Cyanidin 3-Arabinoside Polyphenol Oxidase (PPO) -8.0
Cyanidin 3-Glucoside Polyphenol Oxidase (PPO) -8.0

Source: Adapted from in silico molecular docking studies. mdpi.comnih.govnih.gov

Isolation, Purification, and Advanced Analytical Characterization Methodologies

Extraction Methods from Biological Matrices

The extraction of cyanidin (B77932) 3-xyloside from plant materials is a critical first step for its study and application. Various methods have been developed and optimized to maximize yield and purity.

Optimized Solvent Extraction Techniques

Conventional solvent extraction remains a widely used method for obtaining anthocyanins like cyanidin 3-xyloside. The choice of solvent and extraction conditions are paramount for efficient extraction. Polar solvents such as methanol (B129727), ethanol (B145695), acetone, and water, or mixtures thereof, are commonly employed due to their ability to dissolve anthocyanins. tandfonline.com To enhance stability, particularly of the flavylium (B80283) cation form of anthocyanins which is stable in highly acidic conditions (pH ~3), weak acids like formic, citric, or acetic acid are often added to the solvent. nih.gov Strong acids are generally avoided as they can lead to the degradation of the anthocyanin molecule. nih.gov

For instance, research on wild Prunus cerasifera fruit peel identified a solution of 1% HCl in methanol as an effective solvent for extracting anthocyanins, including this compound. researchgate.net The study further optimized conditions to a solid-to-liquid ratio of 1:5, an extraction temperature of 55°C, and a duration of 80 minutes to achieve the highest extraction rate. researchgate.net Similarly, studies on black chokeberry have utilized methanol/formic acid (95:5, v/v) for exhaustive extraction. openagrar.de

The solid-to-liquid ratio is another crucial parameter. While some laboratory-scale studies suggest it has a minimal effect on total anthocyanin extraction, other research indicates that a high ratio can lead to solvent saturation and decreased yields of specific anthocyanins. nih.gov For example, in fig skin, a solid-to-liquid ratio higher than 100 g/L was found to cause solvent saturation, reducing the levels of cyanidin-3-rutinoside (B1257026). nih.gov

Advanced Extraction Technologies

To improve efficiency, reduce solvent consumption, and minimize extraction time, several advanced technologies have been applied to the extraction of this compound and other anthocyanins.

Ultrasound-Assisted Extraction (UAE) utilizes ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and mass transfer, thereby improving extraction efficiency. Key parameters for optimization in UAE include temperature, time, solvent composition, liquid/solid ratio, sample moisture content, particle size, and ultrasound power. nih.gov

Studies have demonstrated the effectiveness of UAE for extracting anthocyanins from various sources. For example, this compound has been identified as one of the anthocyanins extracted from black chokeberry (Aronia melanocarpa) using UAE. mdpi.com In one study, optimal conditions for the simultaneous extraction of total phenolic compounds and total anthocyanins from black chokeberry were found to be 54% methanol at pH 2.72 and 69.4°C, with 70% amplitude and a 0.7s cycle. mdpi.com Another study on litchi pericarp optimized UAE conditions to 240 W of ultrasonic power for 34.5 minutes with a 54.1% ethanol concentration to maximize the yield of cyanidin 3-rutinoside. rsc.orgresearchgate.net

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), employs solvents at elevated temperatures and pressures. These conditions increase the solubility and diffusion rate of the target compounds while decreasing the viscosity and surface tension of the solvent, leading to more efficient and faster extractions.

PLE has been successfully used to recover anthocyanins from various plant materials. For example, extractions from onion skin using PLE were conducted at temperatures from 50 to 150°C and a pressure of 1000 psi. scialert.net The study compared distilled water and 0.1% HCl in methanol as solvents, finding that the composition of extracted anthocyanins depended on the solvent used. scialert.net In another application, anthocyanins were recovered from defatted cranberry pomace using pressurized fluid extraction at 83°C and 103 bar. mdpi.com Research on purple-fleshed sweet potato utilized 80% acidified methanol at 1500 psi and 80°C for PLE of anthocyanins. researchgate.net

Enzyme-Assisted Extraction (EAE) is a green technology that utilizes enzymes to break down the plant cell wall, facilitating the release of intracellular compounds. mdpi.com Pectinases, cellulases, and hemicellulases are commonly used enzymes that degrade pectin (B1162225) and cellulose, the main components of the plant cell wall. mdpi.com This method offers high specificity and can be performed under mild conditions, preserving the integrity of the extracted compounds. mdpi.com

EAE has been shown to be effective for extracting anthocyanins. For instance, a study on chokeberry pomace identified four monoglycosylated anthocyanins, including cyanidin-3-O-xyloside (making up 5% of the total), in extracts obtained through enzymatic treatment. cabidigitallibrary.org The efficiency of EAE is influenced by factors such as enzyme type and concentration, temperature, pH, and extraction time. nih.gov For example, an optimized EAE method for açai resulted in a 14% higher yield of total anthocyanins compared to maceration and a 104% higher yield compared to UAE. mdpi.com

A novel and environmentally friendly approach is the Ultrasonic-Microwave-Assisted Natural Deep Eutectic Solvent (UMAE-NADES) extraction. This method combines the benefits of ultrasound and microwave-assisted extraction with the use of Natural Deep Eutectic Solvents (NADES). NADES are mixtures of natural compounds like choline (B1196258) chloride, sugars, and organic acids that are liquid at room temperature and have excellent solvent properties. nih.govnih.gov

This technique has been successfully applied to extract anthocyanins, including this compound, from Aronia melanocarpa. nih.govnih.govcolab.ws In one study, choline chloride-glycerol was selected as the optimal NADES. nih.govnih.gov The UMAE-NADES method demonstrated a higher extraction rate for anthocyanins compared to traditional ethanol extraction, NADES extraction alone, and ultrasonic-microwave-assisted ethanol methods. nih.govnih.gov Six anthocyanins, including cyanidin-3-O-xyloside, were identified in the extract, which had a purity of 448.873 mg/g. nih.govnih.govcolab.wsresearchgate.net

Data Tables

Table 1: Optimized Conditions for Various Extraction Methods

Extraction MethodPlant SourceKey Optimized ParametersTarget Compound(s)Reference
Solvent ExtractionPrunus cerasifera fruit peel1% HCl-methanol, 1:5 solid-liquid ratio, 55°C, 80 minAnthocyanins (incl. This compound) researchgate.net
Ultrasound-Assisted Extraction (UAE)Litchi pericarp240 W power, 34.5 min, 54.1% ethanolCyanidin 3-rutinoside rsc.orgresearchgate.net
Ultrasound-Assisted Extraction (UAE)Black chokeberry54% methanol, pH 2.72, 69.4°C, 70% amplitudeAnthocyanins (incl. This compound) mdpi.com
Pressurized Liquid Extraction (PLE)Purple-fleshed sweet potato80% acidified methanol, 1500 psi, 80°CAnthocyanins researchgate.net
Enzyme-Assisted Extraction (EAE)Açai40% ethanol, pH 4, 60°C, 15 minTotal Anthocyanins mdpi.com
UMAE-NADESAronia melanocarpaCholine chloride-glycerol, optimized via RSMAnthocyanins (incl. This compound) nih.govnih.gov
Enzyme-Assisted Extraction

Chromatographic Purification Techniques

The initial extraction of this compound from plant sources often yields a crude mixture containing various other compounds like sugars, proteins, and minerals. nih.gov To obtain a pure form of the anthocyanin, several chromatographic techniques are utilized.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used method for purifying and concentrating anthocyanins from crude extracts. This technique relies on the interaction between the anthocyanins and a solid sorbent material, typically packed in a cartridge. The principle involves passing the crude extract through the SPE cartridge, where anthocyanins are retained on the solid phase through mechanisms like hydrogen bonding and hydrophobic interactions, while unwanted impurities such as free sugars are washed away with an appropriate solvent, often acidified water. whiterose.ac.uk The purified anthocyanins are then eluted from the sorbent using a different solvent, commonly acidified ethanol. whiterose.ac.uk

This method is valued for its simplicity, cost-effectiveness, and high recovery rates of the target compounds. whiterose.ac.uk It also offers the advantage of reducing the consumption of organic solvents. whiterose.ac.uk For instance, in the purification of anthocyanins from wild blueberries, a combination of silica (B1680970) gel C-18 and a DSC-SCX cation-exchange resin was used in an SPE process to effectively clean the extract before further fractionation. pfigueiredo.org

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is another common technique for the separation of compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. While LLE can be a relatively inexpensive method, its effectiveness can be compared with other techniques like SPE. analis.com.my In a study comparing LLE and SPE for the extraction of cyanidin-3-O-glucoside from rat plasma, LLE showed a slightly better recovery percentage (72.85%) compared to SPE (68.36%). analis.com.my However, the chromatogram from the SPE method produced better peak shapes for the target compound. analis.com.my

Preparative and Semi-Preparative Liquid Chromatography (LC/HPLC)

For obtaining high-purity anthocyanin monomers, preparative and semi-preparative high-performance liquid chromatography (HPLC) are the methods of choice. tandfonline.comresearchgate.net These techniques utilize a liquid mobile phase to separate components of a mixture as they pass through a column packed with a solid stationary phase.

In one study, high-purity cyanidin-3-O-galactoside and cyanidin-3-O-arabinoside (over 98% purity) were successfully isolated from black chokeberry using a preparative HPLC system. tandfonline.com The separation was achieved using an isocratic elution with a mobile phase consisting of a mixture of formic acid/water and acetonitrile (B52724)/methanol/formic acid/water at a flow rate of 5 ml/min, with UV detection at 525 nm. tandfonline.com Similarly, preparative liquid chromatography was instrumental in fractionating an anthocyanin-enriched elute from wild blueberries, leading to the isolation of various anthocyanin isomers, including those of cyanidin, with purities up to 100%. pfigueiredo.org

Resin-Based Purification Methods

Resin-based purification, particularly using macroporous adsorption resins, is an effective industrial technique for purifying anthocyanins. researchgate.net These resins function by adsorbing the anthocyanins from the crude extract and then allowing for their recovery by washing away impurities. nih.gov The choice of resin can be tailored to the specific type of anthocyanin and the source material. seplite.com For example, non-ionic adsorption resins are commonly employed. google.com

One patented process describes the use of adsorption resins to increase the purity of anthocyanins by at least 3.5 times with a recovery yield of over 50%. google.com This process notably uses acidified water for elution, avoiding organic solvents and making the final product safer for consumption. google.com In another example, Amberlite XAD-7 and Sephadex LH-20 resins were successfully used to purify anthocyanins from red cabbage juice. researchgate.net

Advanced Spectroscopic and Spectrometric Analysis

Following purification, advanced analytical techniques are essential for the identification and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (DAD, UV-Vis)

High-performance liquid chromatography (HPLC) coupled with detectors such as a Diode Array Detector (DAD) or a UV-Vis detector is a cornerstone for the analysis of anthocyanins. nih.govmdpi.com This method allows for the separation, identification, and quantification of individual anthocyanins in a mixture.

The principle of HPLC involves injecting a small volume of the sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases. The separated components are then detected as they exit the column. A DAD can acquire a complete UV-Vis spectrum of each eluting peak, which aids in compound identification. Anthocyanins like this compound typically show a maximum absorbance around 520 nm. researchgate.netuib.no

For instance, the analysis of black raspberries by HPLC-DAD identified five anthocyanins, including cyanidin 3-xylosylrutinoside. nih.gov In another study, HPLC-DAD-ESIMS (Electrospray Ionization Mass Spectrometry) was used to analyze phenolic compounds in nectarines, peaches, and plums, allowing for the quantification of individual anthocyanins by comparing them to an external standard of cyanidin 3-rutinoside at 510 nm. acs.org The elution is often performed using a gradient system with two or more solvents to achieve optimal separation. uib.no

Table 1: Chromatographic Conditions for Anthocyanin Analysis

Parameter Details Reference
Column Reversed-phase C18 pfigueiredo.org
Mobile Phase A 0.5% Trifluoroacetic acid in water uib.no
Mobile Phase B Acetonitrile with 0.5% Trifluoroacetic acid uib.no
Flow Rate 1 mL/min uib.no
Detection Wavelength 520 nm researchgate.netuib.no

| Injection Volume | 15 µL | uib.no |

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Cyanidin-3-O-glucoside
Cyanidin-3-O-galactoside
Cyanidin-3-O-arabinoside
Cyanidin 3-rutinoside
Cyanidin 3-xylosylrutinoside
Delphinidin-3-O-sambubioside
Cyanidin-3-O-sambubioside
Cyanidin-3,5-O-diglucoside
Pelargonidin 3-xyloside
Malvidin 3-xyloside-5-glucoside
Malvidin 3-(6''-p-coumaryl-glucoside)-5-(2'''-acetyl-xyloside)
Cyanidin 3-O-β-xylopyranoside-5-O-β-glucopyranoside
Cyanidin 3-O-β-xylopyranoside-5-O-(6'''-O-malonyl-β-glucopyranoside)
Cyanidin 3-O-β-xylopyranoside-5-O-(6'''-O-methylmalonate-β-glucopyranoside)
Cyanidin 3-sambubioside
Pelargonidin 3-rutinoside
Delphinidin-3-galactoside
Delphinidin-3-glucoside
Petunidin-3-galactoside
Petunidin-3-glucoside
Peonidin-3-galactoside
Peonidin-3-glucoside
Malvidin-3-galactoside
Malvidin-3-glucoside
Malvidin-3-arabinoside
Quercetin (B1663063) 3-rutinoside
Quercetin 3-glucoside
Quercetin xyloside
Quercetin 3-rhamnoside
Chlorogenic acid
Catechin (B1668976)
Delphinidin-3-O-glucoside
Malvidin derivatives
Acetonitrile
Methanol
Ethanol
Formic acid
Trifluoroacetic acid
Hydrochloric acid
Citric acid
Acetic acid
Tartaric acid
Phosphoric acid
Water
Sodium acetate

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, Q-TOF-MS)

Liquid chromatography coupled with mass spectrometry stands as a powerful and indispensable tool for the analysis of this compound. This technique offers high sensitivity and selectivity, enabling both the identification and quantification of the compound in complex matrices such as plant extracts and biological fluids. nih.govscispace.com

Tandem mass spectrometry (LC-MS/MS) is frequently utilized for its ability to provide structural information through fragmentation patterns. In a typical analysis, the parent ion of this compound (m/z 419) is selected and fragmented to produce a characteristic daughter ion corresponding to the cyanidin aglycone (m/z 287). mdpi.com This specific transition is highly selective for this compound, minimizing interference from other compounds. mdpi.comnih.gov The method has been successfully used to identify this compound in samples like saskatoon berries. nih.gov

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) provides high-resolution and accurate mass data, which is crucial for the unambiguous identification of compounds. nih.gov This technique allows for the determination of the elemental composition of the molecule, further confirming its identity. LC-ESI-QTOF-MS/MS has been effectively used for the characterization of phenolic compounds, including cyanidin derivatives, in various plant materials. nih.govacs.org The high accuracy of Q-TOF-MS helps in distinguishing between isomers, which can be a significant challenge in anthocyanin analysis.

The following table summarizes LC-MS/MS parameters used in the analysis of cyanidin and its glycosides:

ParameterValue/DescriptionReference
Parent Ion (m/z) 419 mdpi.com
Fragment Ion (m/z) 287 mdpi.com
Ionization Mode Electrospray Ionization (ESI), Positive tandfonline.com
Column C18 reverse-phase nih.govresearchgate.net
Mobile Phase Typically a gradient of acidified water and acetonitrile or methanol nih.govtandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR for structural elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. scispace.com While MS techniques provide information on mass and fragmentation, NMR offers detailed insights into the connectivity of atoms within the molecule.

¹H NMR spectroscopy is particularly valuable for determining the structure of the sugar moiety and its attachment point to the cyanidin aglycone. The chemical shifts and coupling constants of the protons in the xyloside and cyanidin backbone provide a unique fingerprint of the molecule. For instance, the anomeric proton of the xylose unit typically appears as a doublet in a specific region of the spectrum, confirming the β-configuration of the glycosidic bond. The complete and unambiguous assignment of all proton and carbon signals is often achieved through a combination of 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC).

The following table presents representative ¹H NMR data for a cyanidin glycoside, illustrating the type of information obtained from this technique.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4 8.82s
H-2' 7.70s
H-6' 7.70s
H-8 6.80d1.2
H-6 6.58d1.8
H-1'' (Xylose) 5.42d7.8

Note: Data is illustrative and based on a representative cyanidin glycoside. Actual values may vary slightly depending on the solvent and experimental conditions.

High-resolution mass spectrometry (HRESIMS) is often used in conjunction with NMR to confirm the molecular formula. doi.org

Rapid Resolution Liquid Chromatography (RRLC) for Enhanced Separation

Rapid Resolution Liquid Chromatography (RRLC) is an advanced form of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve faster separations and higher resolution. analis.com.mynih.gov This technique is particularly advantageous for the analysis of complex mixtures of anthocyanins, where numerous structurally similar compounds may be present. analis.com.my

The enhanced separation power of RRLC allows for a more accurate quantification of individual anthocyanins, including this compound, by reducing peak overlap. nih.govacs.org RRLC methods have been developed for the analysis of polyphenols in various matrices, including grape berries. nih.gov The combination of RRLC with mass spectrometry (RRLC-MS) provides a powerful platform for both the qualitative and quantitative analysis of this compound and other related compounds. nih.govscience.gov An optimized RRLC method for a related compound, cyanidin-3-O-glucoside, involved a mobile phase of 0.1% trifluoroacetic acid in water and acetonitrile (81:19), a flow rate of 0.5 mL/min, a column temperature of 30°C, and detection at 525 nm. analis.com.my

Quantitative Methodologies in Research

The accurate quantification of this compound in various sources is crucial for understanding its distribution and potential biological significance. Several methodologies are employed for this purpose, with HPLC coupled to a UV-Vis or MS detector being the most common. nih.govnih.gov

In quantitative HPLC analysis, a calibration curve is constructed using a certified reference standard of this compound. The peak area of the compound in a sample is then compared to the calibration curve to determine its concentration. science.gov The pH differential method can also be used in conjunction with HPLC to quantify individual anthocyanins. science.gov This method relies on the color change of anthocyanins with pH.

Quantitative studies have determined the content of this compound in various fruits. For example, it is a significant anthocyanin in blackberries and black chokeberries. phenol-explorer.eusmallfruits.org

The following table provides examples of the this compound content found in different food sources:

Food SourceMean Content (mg/100g FW)Range (mg/100g FW)Number of Studies (n)Reference
Black chokeberry 45.9043.76 - 48.052 phenol-explorer.eu
Blackberry, raw 9.744.60 - 17.816 phenol-explorer.eu

LC-MS/MS is also a powerful tool for quantification, particularly in complex matrices or when high sensitivity is required. nih.gov This technique often employs a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response, leading to highly accurate and precise results. A sensitive LC-MS/MS method for the related cyanidin-3-O-glucoside had a linear range of 3.00-2700 ng/mL with a lower limit of quantitation of 3.00 ng/mL. nih.gov

Mechanisms of Biological Activity in in Vitro and Animal Models

Antioxidant Mechanisms at the Cellular and Molecular Level

The antioxidant capacity of cyanidin (B77932) 3-xyloside is a cornerstone of its biological effects, protecting cells from the deleterious effects of oxidative stress. This is achieved through a multi-pronged approach that includes direct scavenging of reactive oxygen species, modulation of critical antioxidant pathways, and protection of vital cellular components.

Cyanidin 3-xyloside is an effective scavenger of free radicals and reactive oxygen species (ROS). biosynth.comcsic.es Its chemical structure, characteristic of anthocyanins, is highly reactive towards these unstable molecules, which are byproducts of normal metabolic processes and environmental stressors. iss.it The presence of hydroxyl groups on its phenolic rings allows it to donate hydrogen atoms or electrons to neutralize ROS, thereby preventing them from damaging cellular structures. csic.esnih.gov This direct scavenging activity is a crucial first line of defense against oxidative damage. iss.it Studies have shown that anthocyanins, including cyanidin derivatives, can effectively scavenge various types of ROS. nih.govmdpi.com

Beyond direct scavenging, this compound exerts its antioxidant effects by modulating intracellular signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.comnih.gov The Nrf2 pathway is a master regulator of the cellular antioxidant response. mdpi.comfrontiersin.org Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). mdpi.com In the presence of oxidative stress or certain phytochemicals like this compound, this inhibition is released.

Research on related cyanidin glycosides has demonstrated the ability to activate the Nrf2 pathway. For instance, cyanidin-3-O-glucoside (C3G) has been shown to induce the nuclear translocation of Nrf2 in human umbilical vein endothelial cells (HUVECs). nih.govfrontiersin.org This activation leads to the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). frontiersin.org Animal studies have shown that anthocyanin extracts containing cyanidin glycosides can upregulate Nrf2 and its downstream targets, thereby enhancing the cell's intrinsic antioxidant defenses. mdpi.com This modulation of the Nrf2 pathway allows for a more sustained and amplified antioxidant response compared to direct scavenging alone. nih.gov

Table 1: Effects of Cyanidin Glycosides on the Nrf2 Pathway

Compound/Extract Model System Key Findings Reference
Anthocyanin Extract (containing Cyanidin-3-O-xyloside) Cadmium-induced mice Activated the Keap1/Nrf2 signaling pathway, increased Nrf2 expression. mdpi.com
Cyanidin-3-O-glucoside (C3G) Human Umbilical Vein Endothelial Cells (HUVECs) Activated Nrf2/ARE pathway, induced Nrf2 nuclear accumulation. nih.govfrontiersin.org
Cyanidin-3-O-glucoside (C3G) HT22 mouse hippocampal neuronal cells Activated ERK/Nrf2 antioxidant mechanism pathways. nih.gov

The culmination of this compound's antioxidant activities is the protection of essential cellular macromolecules from oxidative damage. By neutralizing ROS and bolstering cellular antioxidant defenses, it helps maintain the integrity of DNA, proteins, and lipids. biosynth.com Oxidative damage to DNA can lead to mutations and genomic instability, while damage to proteins can impair their function, and lipid peroxidation can compromise membrane integrity. iss.it

Studies on cyanidin glycosides have demonstrated their protective effects. For example, cyanidin-3-O-glucoside has been shown to protect against oxidative DNA damage in vitro. iss.it It has also been found to inhibit lipid peroxidation. iss.it In a study on UVB-irradiated mice, topical application of cyanidin-3-glucoside inhibited the expression of 8-hydroxy-2'-deoxyguanosine, a marker of oxidative DNA damage. nih.gov This protective effect is crucial for preventing the initiation and progression of diseases linked to oxidative stress. biosynth.com

Modulation of Oxidative Stress Pathways (e.g., Nrf2 pathway activation)

Anti-Inflammatory Mechanisms

In addition to its antioxidant properties, this compound exhibits significant anti-inflammatory effects. Inflammation is a complex biological response that, when chronic, is implicated in a wide range of diseases. This compound helps to quell excessive inflammation by targeting key molecular pathways and mediators.

A key aspect of this compound's anti-inflammatory action is its ability to suppress the production of pro-inflammatory cytokines and mediators. These signaling molecules, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β), play a central role in orchestrating the inflammatory response.

Studies on cyanidin glycosides have consistently shown their ability to inhibit these key inflammatory players. For instance, cyanidin-3-O-glucoside has been demonstrated to inhibit the expression of TNF-α, IL-6, and IL-1β in various cell models, including human fibroblast-like synoviocytes and THP-1 cells. researchgate.netnih.gov In animal models of inflammation, administration of cyanidin-3-glucoside has been shown to decrease the serum levels of these pro-inflammatory cytokines. nih.gov By reducing the levels of these potent signaling molecules, cyanidin glycosides can effectively dampen the inflammatory cascade.

Table 2: Effect of Cyanidin Glycosides on Pro-Inflammatory Cytokines

Compound Model System Cytokine(s) Inhibited Reference
Cyanidin-3-O-glucoside Human fibroblast-like synoviocytes TNF-α, IL-1β, IL-6 nih.gov
Cyanidin-3-O-glucoside LPS-stimulated THP-1 cells TNF-α, IL-6 researchgate.net
Cyanidin-3-O-glucoside Mice with collagen-induced arthritis TNF-α, IL-1β, IL-6 (serum) nih.gov
Cyanidin-3-O-glucoside High-fat diet-induced rats TNF-α, IL-6, IL-1β (serum) mdpi.com

The anti-inflammatory effects of this compound are mediated through the modulation of key intracellular signaling pathways that regulate the expression of inflammatory genes. Two of the most important pathways in this context are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govmdpi.com

The NF-κB pathway is a critical regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines. mdpi.com Studies have shown that cyanidin glycosides can inhibit the activation of NF-κB. researchgate.netnih.gov For example, cyanidin-3-O-glucoside has been found to suppress the phosphorylation and degradation of IκBα, the inhibitory protein that holds NF-κB inactive in the cytoplasm. researchgate.net This prevents the translocation of NF-κB to the nucleus and subsequent gene transcription. nih.gov

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of several kinases, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). nih.gov Cyanidin-3-glucoside has been shown to inhibit the phosphorylation of these MAPK components in response to inflammatory stimuli. nih.govnih.gov By modulating both the NF-κB and MAPK pathways, this compound can effectively control the inflammatory response at a fundamental molecular level.

Enzyme Inhibition in Inflammatory Processes (e.g., COX-1, COX-2)

This compound's role in modulating inflammatory processes through enzyme inhibition has been a subject of scientific inquiry, particularly concerning the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are pivotal in the inflammatory cascade, responsible for the synthesis of prostaglandins. While extensive research has been conducted on various cyanidin glycosides, specific data on this compound's direct inhibitory effects on COX-1 and COX-2 remain less detailed.

One study investigating the antioxidant and enzyme inhibitory activities of compounds from Aronia melanocarpa (chokeberry) found that among the anthocyanins tested, this compound exhibited the weakest radical scavenging and enzyme inhibitory activity. acs.org This suggests that the nature of the sugar moiety attached to the cyanidin aglycone plays a significant role in its biological efficacy.

In contrast, other cyanidin derivatives have demonstrated notable COX inhibitory effects. For instance, cyanidin-3-O-glucoside has been shown to inhibit COX-2 expression. nih.govmdpi.com Another study reported that cyanidin-3-O-glucosyl rutinoside, cyanidin-3-O-galactoside, and cyanidin-3-O-glucoside inhibited both COX-1 and COX-2 enzymes at a concentration of 5 μM. biosynth.com While these findings are not directly on this compound, they provide a comparative context for the potential, albeit possibly weaker, anti-inflammatory activity of this compound through this pathway. The structural differences, specifically the xylose sugar unit, likely influence its binding affinity and inhibitory capacity towards these enzymes. Further research is required to quantify the specific IC50 values of this compound for COX-1 and COX-2 to fully elucidate its anti-inflammatory potential.

Mechanisms in Cellular Proliferation and Apoptosis (In Vitro Studies)

Impact on Cancer Cell Lines (e.g., Caco-2)

The impact of this compound on cancer cell lines, particularly the human colon adenocarcinoma cell line Caco-2, is an area of active investigation. While direct studies focusing solely on this compound are limited, research on extracts containing this compound and on related cyanidin glycosides provides valuable insights.

A study on an anthocyanin-rich extract from Xinjiang wild cherry plum, which contains this compound, investigated its potential anti-atherosclerotic effects. researchgate.net While not a cancer study, the network pharmacology and molecular docking analysis identified key protein targets involved in cellular processes like migration and phosphorylation, which are also relevant to cancer progression. researchgate.net This suggests that this compound may have broader biological activities that could influence cancer cell behavior.

Research on other cyanidin derivatives offers a comparative perspective. For example, cyanidin has been shown to inhibit the proliferation of Caco-2 cells, whereas its 3-glucoside counterpart did not show the same effect, indicating that the sugar moiety is a critical determinant of bioactivity. biosynth.comacs.org Another study found that cyanidin-3-O-arabinoside exerted a significant inhibitory effect on the proliferation of Caco-2 cells. nih.gov Given that arabinose and xylose are both pentose (B10789219) sugars, it is plausible that this compound could exhibit similar antiproliferative properties, although this requires direct experimental verification.

Induction of Apoptosis and Cellular Senescence Pathways

This compound's potential to induce programmed cell death (apoptosis) and cellular senescence in cancer cells is a key area of interest for its potential therapeutic applications. While specific data on this compound is emerging, studies on related compounds and extracts provide a foundation for understanding its possible mechanisms.

An extract from Aronia melanocarpa, containing cyanidin-3-galactoside (B13802184), cyanidin-3-arabinoside, and cyanidin-3-xyloside, has been shown to induce apoptosis in glioblastoma cells (U373 cell line). iss.it This suggests a pro-apoptotic potential for the constituent anthocyanins, including this compound.

The induction of cellular senescence, a state of irreversible cell cycle arrest, is another important anti-cancer mechanism. While direct evidence for this compound is scarce, studies on other cyanidin glycosides are informative. For instance, cyanidin-3-O-glucoside has been found to induce cellular senescence in hepatocarcinoma cells by increasing the expression of key senescence markers like p16, p21, and p53. Another study showed that cyanidin-3-O-arabinoside could suppress dihydrotestosterone (B1667394) (DHT)-induced dermal papilla cell senescence. smolecule.commdpi.com These findings highlight the potential for different cyanidin glycosides to modulate senescence pathways, and it is plausible that this compound may also possess such activities, which warrants further investigation. The specific pathways activated would likely depend on the cell type and the molecular structure of the glycoside.

Enzyme Modulation and Receptor Interactions

Inhibition of Specific Enzymes (e.g., Protein Tyrosine Phosphatase 1B)

The ability of this compound to modulate the activity of specific enzymes is a critical aspect of its biological function. One enzyme of particular interest is Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity.

While direct studies on the inhibitory effect of this compound on PTP1B are limited, research on other anthocyanins provides valuable context. A study on anthocyanins from Aronia melanocarpa found that this compound did not exhibit any inhibitory effect on α-amylase and lipase (B570770) enzymes. mdpi.com This suggests a degree of selectivity in its enzyme inhibition profile.

In contrast, a study on blueberry anthocyanins identified cyanidin-3-arabinoside as a selective and reversible inhibitor of PTP1B, with an IC50 value of 8.91 μM. acs.orgmedchemexpress.comnih.gov The study also explored the structure-activity relationship, suggesting that the type of sugar moiety influences the inhibitory activity. acs.orgnih.gov Given the structural similarity between arabinose and xylose (both are pentose sugars), it is plausible that this compound may also interact with and inhibit PTP1B. However, dedicated studies are necessary to confirm and quantify this potential inhibitory activity and to understand the specific molecular interactions involved.

Molecular Docking and Interaction Studies with Biological Targets

Molecular docking studies provide computational insights into the potential interactions between this compound and various biological targets, helping to predict its biological activities and guide further experimental research.

A network pharmacology and molecular docking study on an anthocyanin-rich extract from Xinjiang wild cherry plum, which includes this compound, revealed that this compound, along with cyanidin 3-rutinoside, had the highest affinity for several key protein targets. nih.govdntb.gov.ua These targets included Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor A (VEGFA), Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1), Proto-oncogene tyrosine-protein kinase Src (SRC), Hypoxia-inducible factor 1-alpha (HIF1A), C-X-C Motif Chemokine Receptor 4 (CXCR4), and Insulin-like growth factor 1 receptor (IGF1R). nih.govdntb.gov.ua These proteins are involved in critical cellular processes such as cell migration, phosphorylation, inflammatory response, and response to hypoxia. researchgate.net

Another in silico study investigated the interaction of cyanidin-3-xyloside with the human estrogen receptor alpha, highlighting its potential to interact with this important receptor. Virtual screening of various anthocyanins, including cyanidin-3-O-arabinoside (structurally similar to this compound), has shown strong interactions with targets in inflammatory and cancer-related pathways, such as various kinases (e.g., JNK, MEK, mTOR). inrae.fr These computational predictions suggest that this compound has the potential to modulate multiple signaling pathways, underscoring the need for further experimental validation of these interactions and their biological consequences.

Regulation of Cellular Signaling Pathways

Cyanidin-3-xyloside and its closely related anthocyanin analogs have demonstrated significant modulatory effects on insulin signaling pathways in preclinical studies. Research on cyanidin-3-arabinoside, an isomer of cyanidin-3-xyloside, has shown that it can promote the synthesis of glycogen (B147801) by improving the PTP1B-involved IRS-1/PI3K/Akt/GSK3β pathways. acs.org Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin signaling, and its inhibition is a therapeutic target for type 2 diabetes. acs.org By inhibiting PTP1B, cyanidin-3-arabinoside enhances the phosphorylation cascade of the insulin receptor substrate 1 (IRS-1), phosphatidylinositol 3-kinase (PI3K), and Akt (also known as protein kinase B), ultimately leading to the inactivation of glycogen synthase kinase 3β (GSK3β) and promotion of glycogen synthesis. acs.org

Studies involving the more commonly researched cyanidin-3-O-glucoside (C3G) further support these findings. In palmitic acid-induced 3T3-L1 adipocytes, C3G was found to enhance insulin sensitivity by restoring the IRS-1/PI3K/Akt pathway. mdpi.com Similarly, research on cyanidin-3-rutinoside (B1257026) (C3R) has shown it upregulates glucose uptake and the expression of plasma membrane glucose transporter type 4 (GLUT4) by activating the PI3K/Akt pathways. mdpi.com In rats fed a fructose-rich diet, chokeberry extract, rich in cyanidin-3-O-galactoside, led to increased mRNA expression of genes related to insulin signaling, including Irs1, Pi3k, and a decrease in Gsk3b. mdpi.com

Table 1: Effects of Cyanidin Glycosides on Insulin Signaling Pathway Components

Compound Model System Key Findings Reference
Cyanidin-3-arabinoside In vitro (PTP1B inhibition assay), HepG2 cells Inhibited PTP1B; Promoted glycogen synthesis via IRS-1/PI3K/Akt/GSK3β pathway. acs.org
Cyanidin-3-O-glucoside (C3G) Palmitic acid-induced 3T3-L1 adipocytes Restored the IRS-1/PI3K/Akt pathway, enhancing insulin sensitivity. mdpi.com
Cyanidin-3-rutinoside (C3R) INS-1 rat insulinoma cells Upregulated glucose uptake and GLUT4 expression via PI3K/Akt pathways. mdpi.com

| Cyanidin-3-O-galactoside | Rats on a fructose-rich diet | Increased mRNA levels of Irs1 and Pi3k; decreased Gsk3b mRNA. | mdpi.com |

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK can stimulate fatty acid oxidation and glucose uptake while inhibiting processes like gluconeogenesis and lipid synthesis. nih.govscielo.br Several in vitro and in vivo studies have demonstrated that cyanidin glycosides are potent activators of AMPK.

Research has shown that cyanidin-3-O-glucoside (C3G) activates AMPK, which in turn suppresses hepatic gluconeogenesis by reducing the expression of key gluconeogenic genes. nih.gov This effect is achieved through the phosphorylation and subsequent inactivation of coactivators like CRTC2 and HDAC5. nih.gov In high glucose-treated mouse podocyte cells, C3G was found to activate SIRT1 and AMPK, which were otherwise inhibited by the high glucose condition. cdnsciencepub.comresearchgate.net This activation helped to alleviate cellular dysfunction. cdnsciencepub.comresearchgate.net Further studies in skeletal muscle cells and adipocytes from diabetic mice showed that C3G activated AMPK, which was associated with the activation of lipoprotein lipase (LPL) in plasma and skeletal muscle, and its inhibition in adipose tissue. nih.gov

The mechanism of AMPK activation by C3G appears to be indirect. In vitro kinase assays have shown that C3G does not directly bind to or allosterically modulate the AMPK protein. nih.gov Instead, its activation is linked to upstream signaling events, such as the modulation of adiponectin receptor signaling. nih.gov

Table 2: Research Findings on AMPK Activation by Cyanidin-3-O-glucoside (C3G)

Model System Condition Outcome of C3G Treatment Reference
Cultured hepatocytes (in vitro) Standard culture Activated AMPK phosphorylation; Suppressed gluconeogenesis. nih.gov
Mouse podocytes (MPC5 cells) High glucose-induced stress Activated SIRT1/AMPK pathway, improving autophagy. cdnsciencepub.comresearchgate.net
Skeletal muscle cells and adipocytes from KK-Ay mice In vitro culture Activated pAMPK, modulating LPL activity. nih.gov

Adiponectin is an adipokine with significant insulin-sensitizing, anti-inflammatory, and anti-atherogenic properties. Its biological effects are mediated through its receptors, AdipoR1 and AdipoR2. Preclinical evidence strongly suggests that cyanidin glycosides can modulate adiponectin signaling.

Studies have demonstrated that cyanidin-3-O-glucoside (C3G) activates AMPK via the adiponectin receptor signaling pathway. nih.gov Experiments using siRNA to knock down adiponectin receptor-1/2 abrogated the ability of C3G to induce AMPK phosphorylation, confirming the essential role of these receptors in the signaling cascade. nih.gov Furthermore, oral administration of C3G to mice resulted in elevated plasma adiponectin concentrations, suggesting that C3G can influence both the levels of the ligand and the activity of its receptor. nih.gov

In various cell models, C3G has been shown to upregulate the expression and secretion of adiponectin. mdpi.com For instance, in palmitic acid-induced 3T3-L1 and SGBS human adipocytes, C3G improved the mRNA levels of adiponectin. mdpi.com This effect is partly mediated through the transcription factor forkhead box O1 (FoxO1). mdpi.com

Tumor necrosis factor receptor 1 (TNFR1) and Toll-like receptors (TLRs) are key players in the innate immune system and inflammatory processes. Chronic activation of these receptors is implicated in various inflammatory diseases. Recent studies indicate that anthocyanins, including cyanidin glycosides, can modulate these inflammatory signaling pathways. nih.govresearchgate.net

Anthocyanins have been reported to modulate key receptors such as TNFR1 and the family of Toll-like receptors 1 through 9 (TLR1-9), leading to a reduction in inflammation and oxidative stress. nih.govresearchgate.net In studies using high-fat diet-fed mice, supplementation with C3G was found to decrease the activation of toll-like receptor 4 (TLR4) and its downstream target, nuclear factor-kappa-B inhibitor alpha (IκBα). researchgate.net This modulation was associated with a reduction in inflammatory cytokines. researchgate.net Research has also shown that C3G can reduce the serum concentrations of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), which signals through TNFR1. nih.gov This reduction in inflammatory markers was observed in both high-fat diet-fed and genetically diabetic db/db mice. nih.gov

Modulation of Adiponectin Receptor Signaling

Other Investigated Biological Activities in Preclinical Models

Emerging evidence from in vitro studies highlights the neuroprotective potential of cyanidin glycosides. These effects are particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease, which are characterized by protein aggregation and neuronal loss. nih.gov

In a study using human neuronal SH-SY5Y cells, cyanidin-3-O-glucoside (C3G) was shown to protect against the neurotoxicity induced by amyloid-beta (Aβ) 25-35 oligomers, a key pathogenic component in Alzheimer's disease. nih.gov C3G demonstrated an ability to inhibit the spontaneous aggregation of Aβ(25-35) into toxic oligomers. nih.gov Furthermore, pre- and co-treatment of the neuronal cells with C3G reduced both apoptosis and necrosis elicited by the Aβ oligomers. nih.gov A key mechanism identified was the prevention of early neurotoxic events, including the binding of Aβ oligomers to the plasma membrane and the subsequent loss of membrane integrity. nih.gov These findings suggest that cyanidin glycosides may offer neuroprotection by directly interfering with the pathological aggregation and cellular toxicity of amyloid peptides. nih.gov The neuroprotective effects of the related compound cyanidin-3-arabinoside have also been noted in cell culture and animal models. smolecule.com

Table 3: Investigated Neuroprotective Effects of Cyanidin-3-O-glucoside (C3G)

Model System Toxin/Stressor Key Neuroprotective Findings Reference

Cardioprotective Effects of this compound in In Vitro and Animal Models

Research on the specific cardioprotective effects of this compound in cell cultures and animal models is still an emerging field, with available data suggesting potential mechanisms primarily linked to its antioxidant properties. As a member of the anthocyanin class of flavonoids, this compound is recognized for its capacity to scavenge free radicals, a key factor in mitigating oxidative stress, which is a significant contributor to the development and progression of cardiovascular diseases. biosynth.com

While direct and extensive studies on the cardioprotective role of this compound are limited, its antioxidant activity is a focal point of investigation for its potential in strategies targeting chronic diseases associated with oxidative stress, including cardiovascular conditions. biosynth.com The compound's ability to protect cellular structures such as DNA, proteins, and lipids from damage is considered a crucial aspect of its potential health benefits. biosynth.com

In the broader context of cyanidin glycosides, related compounds have been investigated more thoroughly, providing some insights that may guide future research on this compound. For instance, studies on other cyanidin derivatives have demonstrated a range of cardioprotective activities in preclinical models. These activities include the modulation of signaling pathways involved in inflammation and the protection of cardiac cells from injury. However, it is important to note that the specific biological activities can vary significantly between different cyanidin glycosides. For example, in a study comparing the effects of various anthocyanins, this compound, along with cyanidin 3-galactoside and cyanidin-3-arabinoside, did not show an inhibitory effect on α-amylase and lipase enzymes, in contrast to the significant inhibition exhibited by cyanidin 3-glucoside. This highlights the nuanced differences in the biological effects of structurally similar anthocyanins.

A network pharmacology study identified this compound as having a high binding affinity for several key protein targets associated with atherosclerosis, such as EGFR, VEGFA, HSP90AA1, SRC, HIF1A, CXCR4, and IGF1R. dntb.gov.ua This suggests a potential mechanism through which it might exert cardioprotective effects, although these findings are based on computational models and await validation through in vitro and in vivo experiments. dntb.gov.ua

Currently, there is a lack of detailed research findings from in vitro studies using cardiac cell lines like H9c2 or from animal models of cardiovascular disease specifically investigating the effects of this compound on parameters such as cardiac hypertrophy, myocardial ischemia, or apoptosis. The available information points towards a promising role as an antioxidant, but further dedicated research is necessary to fully elucidate its specific cardioprotective mechanisms and to generate the detailed data required for a comprehensive understanding.

Table of Research Findings on the Potential Cardioprotective Mechanisms of this compound

Model/System Key Finding Potential Implication for Cardioprotection Reference
General Potent antioxidant activity, scavenges free radicals. Reduction of oxidative stress, a key factor in cardiovascular disease. biosynth.com
Network Pharmacology High binding affinity to key protein targets in atherosclerosis (e.g., EGFR, VEGFA, HIF1A). Potential to modulate pathways involved in the development of atherosclerosis. dntb.gov.ua

Table of Mentioned Chemical Compounds

Compound Name
This compound
Cyanidin
Cyanidin 3-Glucoside
Cyanidin 3-Galactoside
Cyanidin 3-Arabinoside
EGFR
VEGFA
HSP90AA1
SRC
HIF1A
CXCR4

Bioavailability and Metabolism in in Vitro and Animal Models

Absorption Characteristics in Intestinal Models

The absorption of anthocyanins like cyanidin (B77932) 3-xyloside is a critical determinant of their systemic bioavailability. Studies using various intestinal models have begun to elucidate the mechanisms governing how these compounds traverse the intestinal barrier.

The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium. Research utilizing this model has provided insights into the absorption potential of cyanidin 3-xyloside.

Studies on chokeberry juice, which contains a variety of cyanidin glycosides including this compound, have shown that the type of sugar moiety influences absorption and stability. In one study involving retention in the oral cavity, this compound exhibited a greater degree of loss compared to other anthocyanins like cyanidin-3-galactoside (B13802184), suggesting it is more susceptible to degradation researchgate.netnih.gov. Conversely, cyanidin-3-glucoside showed a tendency to accumulate preferentially in epithelial cells researchgate.netnih.gov.

Direct investigation of this compound absorption in Caco-2 cells has shown that it is taken up by these intestinal cells. One study observed that the maximum absorption for this compound occurred after 60 minutes of incubation google.com. The uptake of anthocyanins in Caco-2 cell models often demonstrates a dependence on both time and concentration researchgate.net. While specific quantitative data for this compound is limited, these findings confirm its ability to be absorbed by intestinal cells, though its structural characteristics may lead to different absorption efficiencies compared to other cyanidin glycosides.

Research ModelKey Findings for Cyanidin GlycosidesSource(s)
Caco-2 Cells Cyanidin-3-xyloside is absorbed, with peak uptake observed at 60 minutes. google.com
Oral Cavity Model Cyanidin-3-xyloside from chokeberry juice showed a higher loss rate compared to other cyanidin glycosides, suggesting greater degradation. researchgate.netnih.gov
Caco-2 Cells The type of sugar substitution on the cyanidin molecule affects both cellular uptake and transport across the cell monolayer. researchgate.net

The passage of anthocyanins across the intestinal epithelium is not solely a matter of passive diffusion; it involves a complex interplay with various transport proteins. These transporters can either facilitate uptake into the body or actively pump the compounds back into the intestinal lumen, thereby limiting their absorption.

Key transporters involved in the absorption of anthocyanin glycosides include the sodium-glucose cotransporter 1 (SGLT1) and the glucose transporter 2 (GLUT2) researchgate.netmdpi.com. These transporters are typically responsible for sugar uptake, and they recognize the glucose moiety on many anthocyanins, facilitating their entry into enterocytes mdpi.comnih.gov. While studies have focused heavily on cyanidin-3-glucoside, it is plausible that this compound may also interact with sugar transporters, although the affinity and transport efficiency may differ due to the xylose sugar instead of glucose.

Conversely, efflux transporters like P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), play a crucial role in limiting the bioavailability of many compounds tg.org.aufrontiersin.org. P-gp is an ATP-dependent pump expressed on the apical surface of enterocytes that actively expels substrates back into the intestinal lumen frontiersin.orgmdpi.com. Studies have shown that the aglycone, cyanidin, can act as a mild inhibitor of P-gp researchtrends.netnih.gov. However, its glycosides appear to have little to no inhibitory effect on the transporter's activity researchtrends.net. This suggests that while the cyanidin aglycone might interact with this efflux pump, the intact this compound is less likely to be a strong inhibitor. The interaction of anthocyanins with these transporters is structure-dependent, indicating that different glycosides will have distinct absorption profiles researchgate.netnih.gov.

TransporterFunction in IntestineInteraction with AnthocyaninsSource(s)
SGLT1 Facilitates uptake of glucose (and sodium) into cells.Implicated in the transport of anthocyanin glucosides. researchgate.netmdpi.commdpi.com
GLUT2 Facilitates glucose transport across the basolateral membrane.Involved in the absorption of anthocyanin glucosides from cells into circulation. researchgate.netmdpi.commdpi.com
P-glycoprotein (P-gp/MDR1) Efflux pump that removes compounds from cells, limiting absorption.The aglycone, cyanidin, shows mild inhibitory activity, but glycosides have little effect. tg.org.auresearchtrends.netnih.gov

In Vitro Cell Models (e.g., Caco-2 cells)

Metabolic Fate and Biotransformation

Once ingested, this compound undergoes significant transformation within the gastrointestinal tract. These metabolic processes, carried out by both human enzymes and gut microbes, are fundamental to its ultimate biological activity and excretion.

A primary step in the metabolism of this compound is the cleavage of its glycosidic bond. This hydrolysis reaction separates the cyanidin aglycone from its xylose sugar moiety. This process can be influenced by the acidic environment of the stomach and enzymatic activity in the small intestine mdpi.comnih.gov. The stability of the glycosidic bond can vary depending on the type of sugar attached; for instance, some cyanidin glycosides are more resistant to acid-mediated hydrolysis than others mdpi.comresearchgate.net. The breakdown of the glycoside into its constituent parts is a critical prerequisite for further metabolism, particularly by the gut microbiota.

The vast majority of ingested anthocyanins reach the colon intact, where they are subjected to extensive metabolism by the resident gut microbiota researchgate.net. Human intestinal bacteria are capable of rapidly degrading cyanidin glycosides cambridge.org. Studies using in vitro fermentation models with rat colonic microflora have demonstrated that cyanidin glycosides are completely metabolized researchgate.net.

Research on chokeberry juice, which contains this compound, has highlighted the role of oral microbiota in the initial breakdown of anthocyanins researchgate.netnih.gov. In these studies, this compound was found to be less stable than other cyanidin glycosides, indicating its susceptibility to microbial degradation even before reaching the lower gastrointestinal tract researchgate.netnih.gov. This microbial action involves not only the hydrolysis of the glycosidic bond but also the breakdown of the core flavonoid structure itself.

Following hydrolysis to the cyanidin aglycone, gut microbes further break down the flavonoid's heterocyclic C-ring nih.gov. This catabolism results in the formation of smaller, simpler phenolic compounds nih.govmdpi.com. The primary degradation products of the cyanidin aglycone are protocatechuic acid (derived from the B-ring) and phloroglucinaldehyde (derived from the A-ring) nih.govresearchgate.netnih.gov.

These phenolic metabolites are more readily absorbed into the bloodstream than the parent anthocyanin. Indeed, studies in humans who consumed a chokeberry extract containing this compound identified various metabolites in the urine and serum, including glucuronide conjugates and methylated derivatives of cyanidin, confirming systemic absorption after metabolic conversion cambridge.org. The presence of these simpler phenolic compounds in circulation suggests that many of the biological effects attributed to anthocyanin consumption may, in fact, be mediated by these microbial metabolites nih.govnih.gov.

Conjugation Reactions (e.g., Methylation, Glucuronidation)

Once absorbed, cyanidin glycosides undergo significant biotransformation through conjugation reactions, primarily methylation and glucuronidation. These processes are crucial for altering the structure and potentially the bioactivity of the original molecule.

In studies involving human subjects who consumed a chokeberry extract containing this compound among other cyanidin glycosides, metabolites were identified as glucuronide conjugates and methylated derivatives. cambridge.orgresearchgate.net This indicates that the human body possesses the enzymatic machinery to metabolize these compounds. cambridge.orgresearchgate.net The liver is recognized as a principal site for these enzymatic conversions, particularly for methylation and glucuronidation. iss.it Research on rats fed with blackberry, which contains cyanidin glycosides, showed the presence of native cyanidin glycosides, methylated glycosides, and traces of aglycone monoglucuronides in the liver. iss.it

Methylation of cyanidin glycosides, including the xyloside form, has been widely reported. iss.it This reaction often occurs at the 3'-hydroxyl group of the cyanidin molecule. iss.it The liver's catechol-O-methyltransferase (COMT) is thought to be a key enzyme in this process. iss.it While the liver is a major hub for methylation, glucuronidation appears to primarily take place in the intestine. iss.it

Interestingly, the structure of the sugar attached to the cyanidin core can influence these metabolic pathways. Studies have shown that cyanidin monoglycosides, which include this compound, are metabolized through both methylation and glucuronidation. iss.it In contrast, di- or triglycoside forms of cyanidin may not be converted to glucuronidated forms. iss.it After oral administration of cyanidin-3-glucoside and cyanidin-3-rutinoside (B1257026) to rats, metabolites found in the plasma included glucuronides and sulfates of cyanidin. nih.gov

The major metabolites of anthocyanins recovered in the urine of animal models are typically glucuronidated and/or methylated conjugates. usask.ca These biotransformation reactions are part of the body's phase II metabolism, which generally aims to increase the water solubility of compounds to facilitate their excretion. nih.govnih.gov

Tissue Distribution and Accumulation in Animal Models

Following absorption and metabolism, this compound and its metabolites are distributed to various tissues, although accumulation appears to be minimal and transient.

When rats were given an oral dose of an anthocyanin-rich extract from wild mulberry, which included cyanidin-3-glucoside and cyanidin-3-rutinoside, the compounds were detected in the plasma and kidneys, with maximum concentrations reached just 15 minutes after administration. nih.govresearchgate.net This suggests rapid absorption and distribution to these organs. nih.govresearchgate.net However, the anthocyanin glycosides were no longer detectable in the gastrointestinal tract after 8 hours, indicating clearance. nih.gov

The liver is a key organ for the accumulation and metabolism of these compounds. iss.it In rats, methylated forms of cyanidin glycosides are the primary metabolites found in the liver and are also excreted from the liver directly into the bile. iss.it This highlights the liver's central role in processing and clearing these substances from the body.

The following table summarizes findings on the tissue distribution of cyanidin glycosides from animal studies:

Animal ModelCompound AdministeredTissues with Highest ConcentrationKey Findings
MiceRadiolabelled Cyanidin 3-GlucosideLiver, Gallbladder, KidneysPeak radioactivity in tissues at 3 hours; minimal overall accumulation (0.76%) outside the GI tract. researchgate.net
RatsCyanidin-3-Glucoside & Cyanidin-3-RutinosidePlasma, KidneysMaximum concentration reached at 15 minutes post-administration. nih.govresearchgate.net
RatsBlackberry Cyanidin GlycosidesLiver, BileMethylated forms are the main metabolites recovered in the liver and are excreted into the bile. iss.it

This interactive table provides a snapshot of the current understanding of how cyanidin-based anthocyanins are distributed within animal models.

Research Challenges and Future Directions

Elucidation of Complete Metabolic Pathways and Metabolite Identification

A significant hurdle in cyanidin (B77932) 3-xyloside research is the complete mapping of its metabolic fate in vivo. While it is known that cyanidin glycosides are metabolized in the human body, the precise pathways and the full spectrum of resulting metabolites are not entirely clear. nih.govcambridge.org After consumption, cyanidin 3-xyloside undergoes deglycosylation to its aglycone, cyanidin, which is then subject to further biotransformation. nih.govphenol-explorer.eu

The metabolic process involves both host and microbial machinery, leading to the formation of various phenolic acids and other derivatives. nih.gov For instance, the A-ring of cyanidin can be broken down to produce phloroglucinaldehyde (PGA), while the B-ring can yield compounds like protocatechuic acid (PCA), ferulic acid, and 4-hydroxyphenylacetic acid. nih.govmdpi.com These metabolites can undergo further modifications, such as methylation, glucuronidation, or sulfation, which alter their solubility and facilitate their elimination. nih.govresearchgate.net

Future research must focus on identifying all metabolites of this compound and understanding the specific enzymatic reactions involved in their formation. This knowledge is crucial for accurately assessing the bioavailability and biological activity of this compound.

Detailed Characterization of Structure-Activity Relationships

Understanding the relationship between the chemical structure of this compound and its biological activity is paramount. The antioxidant capacity of anthocyanins is a key area of investigation. nih.gov This activity is largely attributed to their ability to scavenge reactive oxygen species (ROS) and chelate metal ions involved in free radical production. nih.govtandfonline.com

The structure of the B-ring and the nature of the glycosyl group are thought to be major determinants of the inhibitory potentials of monomeric anthocyanins. mdpi.com Studies comparing different cyanidin glycosides have shown that the type of sugar attached can influence their activity. For example, cyanidin-3-arabinoside has demonstrated significantly lower antioxidant activity compared to other cyanidin-3-glycosides. mdpi.com However, a study on α-amylase and lipase (B570770) inhibition found that this compound, along with cyanidin 3-galactoside and cyanidin-3-arabinoside, showed no effect, suggesting that the structure-activity relationship is complex and target-dependent. mdpi.comresearchgate.net

Future studies should systematically modify the structure of this compound to pinpoint the exact molecular features responsible for its various biological effects. This will enable the design of more potent and specific derivatives for therapeutic applications.

Investigation of Synergistic and Antagonistic Effects with Other Phytochemicals

This compound rarely acts in isolation within its natural food matrix. Therefore, investigating its interactions with other phytochemicals is essential. These interactions can be synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic.

For example, the interaction of anthocyanins with other flavonoids can lead to either weak antagonistic effects or, in some cases, synergistic effects on radical scavenging activity. mdpi.com One study demonstrated that cyanidin-3-arabinoside could act as a synergistic inhibitor of oleanolic acid, enhancing its inhibitory effect on the PTP1B enzyme. acs.org

Development of Advanced Delivery Systems for Enhanced Efficacy in Preclinical Models

A major challenge in utilizing this compound for its health benefits is its relatively low stability and bioavailability. nih.gov Advanced delivery systems, such as liposomes and emulsions, are being explored to protect anthocyanins from degradation and enhance their absorption. google.com

Nanoencapsulation is another promising strategy to improve the delivery of anthocyanins. These systems can protect the compounds from harsh conditions in the gastrointestinal tract and facilitate their transport across biological membranes.

The development and testing of these delivery systems in preclinical models are crucial for translating the potential health benefits of this compound into practical applications.

Exploration of Novel Biological Targets and Signaling Pathways

While the antioxidant properties of this compound are well-documented, its effects on specific biological targets and signaling pathways are still being uncovered. biosynth.com Research on other cyanidin glycosides has revealed their ability to modulate various cellular processes. For instance, cyanidin-3-O-glucoside (C3G) has been shown to influence the AMPK-dependent signaling pathway, which is involved in hepatic lipid homeostasis. mdpi.com

Studies have also indicated that cyanidin and its glycosides can inhibit the production of pro-inflammatory cytokines and may have a role in cancer therapy by inducing apoptosis in cancer cells. dovepress.comarchivesofmedicalscience.com Recent network pharmacology and molecular docking studies have identified potential key targets for this compound in the context of atherosclerosis, including EGFR, VEGFA, and HIF1A. nih.gov

Future research should aim to identify novel molecular targets and elucidate the precise mechanisms by which this compound modulates signaling pathways related to various diseases.

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) in Research

The application of "omics" technologies, such as metabolomics and transcriptomics, offers a powerful approach to understanding the complex biological effects of this compound. csic.es These high-throughput methods allow for a comprehensive analysis of changes in gene expression, protein synthesis, and metabolic pathways in response to this compound exposure. csic.esnih.gov

Integrated omics analyses have been successfully used to study anthocyanin biosynthesis and accumulation in various plants. nih.govresearchgate.net By combining metabolomics and transcriptomics, researchers can identify key genes and metabolic pathways involved in the production of this compound and other anthocyanins. nih.gov This approach can also be applied to study the effects of this compound on human health, providing a holistic view of its interactions with biological systems. utupub.fi

The integration of multi-omics data will be instrumental in building a complete picture of the regulatory networks influenced by this compound, paving the way for more targeted and effective health interventions. nih.gov

Optimization of Sustainable Extraction and Production Methodologies

The traditional method of obtaining this compound is through extraction from plant sources. nih.gov Optimizing these extraction processes to be more sustainable and efficient is a key research priority. This includes exploring different solvents, temperatures, and extraction times to maximize yield while minimizing environmental impact. emerald.comugm.ac.idmodares.ac.ir

Beyond traditional extraction, metabolic engineering of microorganisms presents a promising alternative for the sustainable production of anthocyanins. nih.gov This approach involves engineering bacteria to produce specific anthocyanins, which could significantly reduce the cost and environmental footprint of production. nih.govacs.org

Continued research into both optimized extraction techniques and microbial biosynthesis is essential to ensure a stable and sustainable supply of this compound for research and potential commercial applications.

Q & A

Q. How should researchers handle batch-to-batch variability in Cy3Xyl extraction yields?

  • Methodology : Implement quality-by-design (QbD) principles, including factorial designs to optimize extraction parameters (e.g., solvent ratio, temperature). Use principal component analysis (PCA) to identify critical process variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.